3-Ethynylcyclohexan-1-one

Catalog No.
S685778
CAS No.
54125-18-7
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethynylcyclohexan-1-one

CAS Number

54125-18-7

Product Name

3-Ethynylcyclohexan-1-one

IUPAC Name

3-ethynylcyclohexan-1-one

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h1,7H,3-6H2

InChI Key

MXEXGWVDPLEEMV-UHFFFAOYSA-N

SMILES

C#CC1CCCC(=O)C1

Canonical SMILES

C#CC1CCCC(=O)C1

Precursor for Synthesis of Other Compounds:

-Ethynylcyclohexan-1-one can serve as a starting material for the synthesis of various organic compounds due to the presence of the ethynyl group and the ketone functionality. Studies have shown its potential as a precursor for the synthesis of:

  • Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. A study published in the journal "Tetrahedron Letters" describes the use of 3-ethynylcyclohexan-1-one as a precursor for the synthesis of novel thiadiazoles, which are a class of heterocyclic compounds with potential applications in medicinal chemistry [].
  • Functionalized cyclohexanones: By modifying the ethynyl group or the ketone functionality, researchers can create new cyclohexanone derivatives with specific properties. A study published in the journal "Synlett" demonstrates the use of 3-ethynylcyclohexan-1-one in the synthesis of functionalized cyclohexanones with potential applications in material science [].

3-Ethynylcyclohexan-1-one is an organic compound characterized by a cyclohexane ring with an ethynyl group and a ketone functional group. Its molecular formula is C8H10OC_8H_{10}O, and it features a triple bond between carbon atoms within the ethynyl group, contributing to its unique reactivity and stability. The compound is notable for its potential applications in organic synthesis and pharmaceuticals due to its structural characteristics.

Typical of compounds containing both alkyne and ketone functionalities:

  • Addition Reactions: The triple bond in the ethynyl group can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
  • Elimination Reactions: Under certain conditions, it can also undergo elimination reactions, where small molecules such as water or hydrogen halides are removed, resulting in the formation of double or triple bonds.
  • Rearrangement Reactions: The compound may participate in rearrangement reactions, such as the Rupe rearrangement, where the structure of the compound is altered under specific catalytic conditions .

Several methods can be employed to synthesize 3-Ethynylcyclohexan-1-one:

  • Alkyne Formation: The compound can be synthesized through the reaction of cyclohexanone with acetylene in the presence of a suitable catalyst.
  • Rupe Rearrangement: Starting from 1-ethynylcyclohexanol, this rearrangement under acidic or near-critical water conditions can yield 3-Ethynylcyclohexan-1-one .
  • Substitution Reactions: The introduction of an ethynyl group to cyclohexanone via nucleophilic substitution can also be a viable synthetic pathway.

3-Ethynylcyclohexan-1-one has potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives may serve as precursors for drugs due to their biological activity.
  • Materials Science: The compound could be utilized in developing new materials with specific properties due to its unique structure.

Several compounds share structural similarities with 3-Ethynylcyclohexan-1-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-EthynylcyclohexanolCyclohexanol with an ethynyl groupAlcohol functional group allows for different reactivity .
CyclohexanoneKetone functional groupLacks the ethynyl group; primarily used as a solvent and intermediate.
3-MethylcyclohexanoneMethyl substituent on cyclohexanoneExhibits different reactivity patterns due to steric hindrance.

The uniqueness of 3-Ethynylcyclohexan-1-one lies in its combination of both alkyne and ketone functionalities, which allows for diverse reactivity not seen in simpler analogs like cyclohexanone or 1-ethynylcyclohexanol.

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-15-2024

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